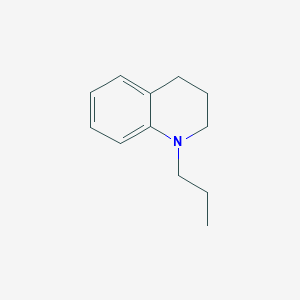

Quinoline, 1,2,3,4-tetrahydro-1-propyl-

Description

Significance of the 1,2,3,4-Tetrahydroquinoline (B108954) Scaffold in Modern Synthetic Chemistry

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in modern synthetic and medicinal chemistry due to its widespread occurrence in natural products and its presence in a multitude of pharmacologically active compounds. researchgate.netgfcollege.in This structural motif is a key component in numerous therapeutic agents, showcasing a broad spectrum of biological activities. gfcollege.in

Key Biological Activities of Tetrahydroquinoline Derivatives:

| Biological Activity | Description |

| Anticancer | Derivatives have shown potential in cancer therapy. nih.govtandfonline.comresearchgate.net |

| Anti-inflammatory | The scaffold is present in compounds with anti-inflammatory properties. gfcollege.in |

| Antimicrobial | Includes antibacterial, antifungal, and antiviral activities. gfcollege.in |

| Antimalarial | Certain derivatives have been investigated for their antimalarial efficacy. |

| Neuroprotective | Some compounds are being explored as potential neuroprotective agents. cdnsciencepub.com |

The significance of this scaffold is underscored by its role as a versatile synthetic intermediate. nih.gov The development of efficient synthetic methodologies to construct and functionalize the tetrahydroquinoline core remains an active area of research. researchgate.netacs.orgresearchgate.net Domino reactions, for instance, have proven to be a powerful strategy for generating diverse substitution patterns on the tetrahydroquinoline framework, leading to the design of novel drug candidates. nih.govmdpi.com

Research Landscape for N-Substituted Tetrahydroquinolines

The substitution on the nitrogen atom of the tetrahydroquinoline ring system is a critical determinant of the molecule's biological and chemical properties. The research landscape for N-substituted tetrahydroquinolines is therefore rich and varied, encompassing the development of novel synthetic methods, the exploration of their structure-activity relationships (SAR), and their application in medicinal chemistry.

Synthetic chemists have devised numerous strategies to access N-substituted tetrahydroquinolines. These methods often focus on efficiency, selectivity, and the ability to introduce a wide range of substituents.

Prominent Synthetic Strategies for N-Substituted Tetrahydroquinolines:

| Synthetic Method | Description |

| Povarov Reaction | A multicomponent reaction that is highly effective for the synthesis of substituted tetrahydroquinolines. |

| Domino Reactions | Tandem or cascade reactions that allow for the construction of complex molecules in a single operation. nih.govmdpi.com |

| Reductive Amination | A common method for introducing N-substituents by reacting an amine with a carbonyl compound. |

| Metal-Catalyzed Cross-Coupling | Reactions that form carbon-nitrogen bonds to introduce aryl or alkyl groups on the nitrogen atom. |

The exploration of the SAR of N-substituted tetrahydroquinolines is a major focus of medicinal chemistry research. cdnsciencepub.com By systematically varying the N-substituent, researchers can probe the interactions of these molecules with biological targets and optimize their therapeutic potential. For instance, the introduction of an N-propyl group, as in 1,2,3,4-tetrahydro-1-propylquinoline, can influence factors such as lipophilicity, metabolic stability, and receptor binding affinity. While specific research on 1-propyl-1,2,3,4-tetrahydroquinoline is not extensively documented in publicly available literature, the broader research on N-alkyl derivatives suggests that such modifications are a key strategy in the design of new bioactive compounds.

Structure

3D Structure

Properties

IUPAC Name |

1-propyl-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-9-13-10-5-7-11-6-3-4-8-12(11)13/h3-4,6,8H,2,5,7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLGJRAQHFVTNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70425069 | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6613-29-2 | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 1,2,3,4 Tetrahydro 1 Propylquinoline and Analogues

Catalytic Reduction Approaches to the Tetrahydroquinoline Core

The catalytic hydrogenation of quinolines is an atom-efficient and widely utilized method for accessing the 1,2,3,4-tetrahydroquinoline (B108954) framework. This transformation involves the selective reduction of the pyridine (B92270) ring within the fused heterocyclic system.

The reduction of quinoline (B57606) to 1,2,3,4-tetrahydroquinoline can be achieved using both homogeneous and heterogeneous catalysts, often employing molecular hydrogen (H₂) as the reductant.

Heterogeneous Catalysis: These systems are highly efficient and often involve precious metals such as ruthenium, rhodium, iridium, palladium, and platinum. However, significant research has focused on developing catalysts from more earth-abundant metals like iron, cobalt, nickel, and manganese to improve cost-effectiveness and sustainability. For instance, a convenient method utilizes a particulate cobalt-based catalyst, prepared in situ from Co(OAc)₂·4H₂O and zinc powder, for the pressure hydrogenation of various quinoline derivatives in aqueous solution. This protocol demonstrates good yields for a range of substrates under varying temperatures and catalyst loadings. Similarly, colloidal ruthenium nanoparticles have shown high efficiency for hydrogenating heteroarenes under mild conditions.

Homogeneous Catalysis: Homogeneous catalysts, typically complexes of rhodium, iridium, or ruthenium, are also highly effective for quinoline reduction. These systems often operate under milder conditions than their heterogeneous counterparts and are particularly notable for their application in asymmetric hydrogenation, which is crucial for producing chiral THQ derivatives. While highly active and selective, a drawback of homogeneous systems can be the difficulty in separating the catalyst from the product mixture. A metal-free approach using B(C₆F₅)₃ as a catalyst with a hydrosilane as the reducing agent also facilitates the hydrogenation of quinolines to THQs.

Table 1: Comparison of Catalytic Systems for Quinoline Hydrogenation

| Catalyst Type | Catalyst Example | Reductant | Key Features |

| Heterogeneous | Cobalt (from Co(OAc)₂/Zn) | H₂ | Earth-abundant metal, operates in aqueous solution. |

| Heterogeneous | Ru, Rh, Pd, Pt, Ir NPs | H₂ | High efficiency, often requires precious metals. |

| Homogeneous | Rh, Ir, Ru complexes | H₂ | High activity and selectivity, enables asymmetric synthesis. |

| Homogeneous | B(C₆F₅)₃ | Hydrosilanes | Metal-free, proceeds via 1,4-addition followed by hydrogenation. |

A key challenge in the hydrogenation of quinoline is controlling regioselectivity. The desired outcome is typically the reduction of the nitrogen-containing pyridine ring to yield 1,2,3,4-tetrahydroquinoline, which is thermodynamically favored over the reduction of the benzene (B151609) ring. Most catalytic systems, both homogeneous and heterogeneous, preferentially reduce the heteroaromatic ring.

However, achieving alternative reduction patterns, such as 1,2-dihydroquinolines, is more challenging due to their air sensitivity and tendency to aromatize. Specific catalytic systems have been developed to achieve this. For example, a bimetallic copper catalyst has been shown to facilitate the regioselective 1,2-reduction of quinoline using an ammonia-borane adduct.

In recent years, photocatalytic methods have emerged that allow for novel regioselectivity. By leveraging the diradical character of photoexcited quinolinium, dearomative hydroboration can be achieved, leading to the functionalization of the benzene ring at the 5,6- or 5,8-positions, a transformation not accessible through traditional hydrogenation. This ligand-controlled process uses phosphine-ligated borane complexes to introduce boron selectively onto the carbocyclic part of the quinoline scaffold.

Cyclization Strategies for Constructing the 1,2,3,4-Tetrahydroquinoline Framework

An alternative to reducing quinolines is the de novo construction of the THQ ring system from acyclic precursors. These methods often involve intramolecular reactions that form one or more C-C or C-N bonds.

Acid catalysis can promote the intramolecular cyclization of suitably functionalized N-aryl precursors to form the THQ skeleton. One such strategy involves a cascade reaction initiated by a -hydride transfer. An environmentally benign process uses a fluorinated alcohol to mediate the Knoevenagel condensation of an N-arylamine with an aldehyde, followed by a -hydride transfer and subsequent cyclization to yield spirocyclic tetrahydroquinolines.

Another approach is the acid-catalyzed dehydrative annulation of 2-indolylmethyl azides with propargylic alcohols. This reaction proceeds through a Friedel-Crafts-type alkylation followed by an intramolecular "Click" reaction, forming multiple bonds in a single operation. Gold-catalyzed cascade reactions of 2-alkynylazetidines also provide a route to THQs through a ring-opening and intramolecular hydroarylation sequence.

Reductive cyclization methods, often classified as domino reactions, build the THQ framework by combining a reduction step with a cyclization event in a single pot. A classic example is the conversion of 2-nitroarylketones or aldehydes into THQs. This process is triggered by the catalytic reduction of the nitro group to an amine, which then undergoes intramolecular condensation with the adjacent carbonyl group to form a cyclic imine. Subsequent reduction of the imine yields the final 1,2,3,4-tetrahydroquinoline product. This sequence is highly efficient, often proceeding in high yields with catalysts like 5% Pd/C.

Another pathway involves the intramolecular C-H amination of arylpropylamines. In this method, aminium radicals are generated from N-2,4-dinitrophenoxy derivatives in the ground state using Ru(bpy)₃Cl₂ under acidic conditions, leading to cyclization and the formation of the Ar–N bond to yield 1-methyl-1,2,3,4-tetrahydroquinolines.

Table 2: Examples of Reductive Cyclization Strategies

| Precursor | Reaction Type | Key Steps | Catalyst/Reagent | Product |

| 2-Nitroarylketone | Domino Reduction-Reductive Amination | Nitro reduction, imine formation, imine reduction. | H₂, Pd/C | 2-Substituted THQ |

| N-Arylpropylamine derivative | Ground State Radical C-H Amination | Aminium radical generation, intramolecular cyclization. | Ru(bpy)₃Cl₂ | N-Alkyl THQ |

| 2-Nitrochalcone | Reductive Cyclization | Reduction of nitro group and double bond, cyclization. | Catalytic Hydrogenation | 2,4-Disubstituted THQ |

The Povarov reaction is a powerful and versatile method for synthesizing tetrahydroquinolines, representing a formal [4+2] cycloaddition. In its most common form, it is a three-component reaction involving an aniline (B41778), an aldehyde, and an activated alkene (dienophile). The reaction is typically catalyzed by a Lewis acid or a Brønsted acid.

The mechanism proceeds through the initial formation of an imine from the aniline and aldehyde. The acid catalyst then activates this imine, which subsequently reacts with the alkene in a stepwise Mannich/Pictet-Spengler type process or a concerted [4+2] cycloaddition. This reaction is highly valuable as it constructs the THQ core and introduces substituents at various positions in a single step.

To synthesize the target compound, 1,2,3,4-tetrahydro-1-propylquinoline, one could employ N-propylaniline as the aniline component in the Povarov reaction. The use of secondary anilines is a known strategy for preparing N-alkylated THQs. For example, the reaction of N-methylaniline with a formaldehyde source and an alkene has been studied for the preparation of 1,3,4-trisubstituted tetrahydroquinolines. A similar approach with N-propylaniline would directly yield the desired N-propyl substituted product.

Intramolecular N-Arylation Techniques

Intramolecular N-arylation reactions represent a powerful strategy for the construction of the tetrahydroquinoline ring system. These methods typically involve the formation of a carbon-nitrogen bond between an amine and an aryl group within the same molecule, leading to the cyclized product.

A notable example of this approach is the gold-catalyzed intramolecular hydroarylation of N-aryl propargylamines. This tandem reaction sequence involves an initial hydroarylation followed by a transfer hydrogenation to yield tetrahydroquinolines. The use of a gold catalyst facilitates the cyclization under relatively mild conditions, and the method demonstrates good substrate compatibility and high regioselectivity.

Another versatile method for achieving intramolecular N-arylation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is highly effective for forming C-N bonds. In a two-step procedure, an initial titanium-catalyzed hydroaminoalkylation of an ortho-chlorostyrene with an N-methylaniline can generate a precursor that subsequently undergoes an intramolecular Buchwald-Hartwig amination to afford the 1,2,3,4-tetrahydroquinoline. This sequence allows for the regioselective construction of the tetrahydroquinoline core.

Domino reactions that terminate in a nucleophilic aromatic substitution (SNAr) also serve as an effective intramolecular N-arylation strategy. For instance, a sequence involving an intermolecular SN2 reaction followed by an intramolecular SNAr displacement of a suitable leaving group on the aromatic ring can efficiently generate the tetrahydroquinoline scaffold.

Baylis-Hillman Adduct Derived Synthesis of Tetrahydroquinoline Precursors

The Baylis-Hillman reaction, which couples an aldehyde with an activated alkene, produces versatile adducts that can serve as precursors for a variety of heterocyclic compounds, including tetrahydroquinolines. These adducts contain multiple functional groups that can be strategically manipulated to construct the desired ring system.

One synthetic route involves the use of Morita-Baylis-Hillman adducts derived from 2-iodoaniline. A palladium-catalyzed Heck reaction can be employed to couple the adduct with the aniline derivative, which is then followed by a cyclization to yield 2,3-disubstituted quinolines. These can be subsequently reduced to the corresponding tetrahydroquinolines.

In a different approach, Baylis-Hillman adducts of 2-cyanoaniline can undergo a nickel-catalyzed reductive cyclization to produce quinolin-4-ones, which are valuable intermediates that can be further elaborated to tetrahydroquinolines. This method is particularly useful for creating derivatives with a quaternary carbon center.

The versatility of Baylis-Hillman adducts is further demonstrated in domino reactions. For example, a palladium-catalyzed process can facilitate a domino Heck-aza-Michael reaction sequence for the synthesis of highly functionalized tetrahydroisoquinoline analogues, showcasing the potential for similar strategies to be applied to tetrahydroquinoline synthesis.

Pummerer-Type Reaction for Tetrahydroquinoline Ring Formation

The Pummerer rearrangement is a chemical reaction in which an alkyl sulfoxide rearranges to an α-acyloxythioether in the presence of an acylating agent. This transformation can be adapted for the cyclization of suitably functionalized sulfoxides to form heterocyclic rings, including those of tetrahydroquinoline analogues.

While direct applications to 1,2,3,4-tetrahydroquinoline are less common, the Pummerer-type cyclization has been successfully employed in the synthesis of the isomeric 1,2,3,4-tetrahydroisoquinoline system. For instance, a super acid-induced Pummerer-type cyclization of chiral N-[1-methyl-2-(phenylsulfinyl)ethyl]-N-(1-phenylethyl)formamides has been shown to be a key step in the synthesis of chiral 1,3-dimethyl-1,2,3,4-tetrahydroisoquinolines. In this process, the sulfoxide is activated, and the resulting electrophilic intermediate undergoes an intramolecular cyclization onto the aromatic ring.

Similarly, the synthesis of 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines has been achieved via an intramolecular Pummerer reaction of N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides. The trifluoroacetic anhydride-induced cyclization of the sulfoxide precursors proceeds in high yield to form the heterocyclic ring. These examples with tetrahydroisoquinolines highlight the potential of Pummerer-type reactions for the construction of related nitrogen-containing heterocycles, suggesting a plausible, albeit less explored, route to tetrahydroquinoline derivatives.

Direct N-Alkylation and Peripheral Functionalization of Tetrahydroquinolines

Functionalization of a pre-formed tetrahydroquinoline ring is a common strategy for the synthesis of derivatives with specific substitution patterns. This includes the introduction of alkyl groups on the nitrogen atom and the stereocontrolled functionalization of the carbocyclic portion of the molecule.

The introduction of a propyl group onto the nitrogen atom of 1,2,3,4-tetrahydroquinoline can be achieved through various N-alkylation methods. A direct approach involves the reaction of the parent tetrahydroquinoline with a propyl halide, such as 1-bromopropane or 1-iodopropane, in the presence of a base.

A more advanced and efficient method for N-alkylation is through a one-pot tandem reduction and reductive alkylation sequence starting from quinoline. A boronic acid-catalyzed reduction of quinoline using a Hantzsch ester as the hydrogen source can generate the 1,2,3,4-tetrahydroquinoline in situ. This is then followed by a reductive alkylation with an aldehyde. To introduce a propyl group, propanal would be used as the carbonyl component. This tandem approach is highly efficient and avoids the isolation of the intermediate tetrahydroquinoline.

The "borrowing hydrogen" methodology offers another sophisticated route for N-alkylation. In this process, a catalyst, often a transition metal complex, temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ. This aldehyde then reacts with the amine (tetrahydroquinoline) to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated product. For the N-propylation of tetrahydroquinoline, propanol would be the source of the propyl group.

| Method | Propyl Source | Catalyst/Reagents | Key Features |

| Direct Alkylation | 1-Bromopropane | Base (e.g., K₂CO₃) | Simple, direct, requires pre-formed THQ |

| Tandem Reductive Alkylation | Propanal | Boronic acid, Hantzsch ester | One-pot from quinoline, high efficiency |

| Borrowing Hydrogen | Propanol | Transition metal catalyst | Atom-economical, green |

Stereocontrolled Functionalization at Ring Carbons (e.g., C-4)

Achieving stereocontrol during the functionalization of the tetrahydroquinoline ring, particularly at the C-4 position, is a significant synthetic challenge. The development of diastereoselective and enantioselective methods is crucial for accessing chiral tetrahydroquinoline derivatives with defined stereochemistry.

A highly diastereoselective synthesis of C-4 functionalized tetrahydroquinolines has been achieved through a [4 + 2] annulation reaction. This method involves the reaction of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes. The reaction proceeds with high diastereoselectivity, allowing for the controlled introduction of substituents at the C-4 position of the newly formed tetrahydroquinoline ring.

While not a direct functionalization of a pre-formed ring, this method constructs the ring with the desired C-4 substitution in a stereocontrolled manner. The robustness of this methodology has been demonstrated through the synthesis of a variety of multifunctional and spirocyclic tetrahydroquinoline derivatives.

For the functionalization of related dihydroisoquinolone systems, a diastereoselective, catalytic, and modular C(sp³)–C(sp³) coupling protocol has been developed for the introduction of substituents at the C-4 position. This approach involves the replacement of a β-amino sp³ C–H bond with an sp³ C–benzyl (B1604629) bond, providing access to C-4 quaternary and homobenzylic dihydroisoquinolones. While this example is from a related heterocyclic system, the principles of using a directing group and a suitable catalyst to achieve stereocontrolled C-H functionalization could potentially be adapted for the tetrahydroquinoline scaffold.

| Method | Reaction Type | Key Features | Stereocontrol |

| [4 + 2] Annulation | Cycloaddition | Constructs the ring with C-4 functionalization | High diastereoselectivity (>20:1 dr) |

| C-H Benzylation | C-H Activation | Functionalizes a pre-existing ring (in analogues) | Diastereoselective (in dihydroisoquinolones) |

Domino, Tandem, and Cascade Reaction Sequences in Tetrahydroquinoline Synthesis

Domino, tandem, and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules, such as tetrahydroquinolines, in a single operation without the isolation of intermediates. These processes are characterized by their atom economy, high selectivity, and reduced generation of waste.

A variety of domino reactions have been developed for the synthesis of tetrahydroquinolines. These can be broadly categorized based on the key transformations involved:

Reduction or Oxidation Followed by Cyclization: A common approach involves the reduction of a nitro group on an aromatic ring that also bears a side chain with a carbonyl or other electrophilic group. The in situ generated amine then undergoes an intramolecular cyclization to form the tetrahydroquinoline ring. For example, the reduction of 2-nitrochalcones under catalytic hydrogenation conditions can lead to the formation of tetrahydroquinolines in good yields.

SNAr-Terminated Sequences: These sequences involve a nucleophilic aromatic substitution (SNAr) as the final ring-closing step. For instance, a domino reaction can be initiated by a Michael addition, followed by an intramolecular SNAr to construct the tetrahydroquinoline core.

Acid-Catalyzed Ring Closures or Rearrangements: Acidic conditions can promote cyclization reactions to form the tetrahydroquinoline ring. The Povarov reaction, a three-component reaction between an aniline, an aldehyde, and an activated alkene, is a classic example of an acid-catalyzed process that leads to tetrahydroquinolines.

Metal-Promoted Processes: Various transition metals, including palladium, iron, and gold, can catalyze domino reactions for tetrahydroquinoline synthesis. For example, a metal-mediated heterocyclization involving an intramolecular nitrene C-H insertion has been reported to produce 2-aryl-1,2,3,4-tetrahydroquinolines.

A specific example of a tandem reaction is the one-pot synthesis of substituted tetrahydroquinolines via a Claisen-Schmidt condensation followed by a reductive intramolecular cyclization. This process can be monitored using operando NMR to identify reaction intermediates and elucidate the reaction network.

The following table summarizes some representative domino and tandem reactions for tetrahydroquinoline synthesis:

| Reaction Type | Key Transformations | Catalyst/Conditions | Yields |

| Reduction-Reductive Amination | Nitro reduction, imine formation, imine reduction | 5% Pd/C, H₂ | 93-98% |

| Reductive Cyclization | Nitro and double bond reduction, cyclization | Catalytic hydrogenation | 65-90% |

| Metal-Mediated Heterocyclization | Nitrene C-H insertion | [Fe(III)(F₂₀TPP)Cl] | 72-81% |

| Povarov Reaction | Imino Diels-Alder | Acid catalyst | Moderate to good |

Integrated Reduction-Reductive Amination Processes

A highly efficient and atom-economical approach to synthesize N-alkylated tetrahydroquinolines, including the 1-propyl derivative, is through a one-pot tandem reaction involving the reduction of a quinoline precursor followed by reductive alkylation. This process circumvents the need to isolate the intermediate tetrahydroquinoline, streamlining the synthesis.

One notable method employs a commercially available, air- and moisture-tolerant arylboronic acid as a catalyst. In this system, a substituted quinoline is treated with an aldehyde (e.g., propionaldehyde for the target compound) and a hydrogen source, such as a Hantzsch ester, in the presence of the boronic acid catalyst. The reaction proceeds under mild conditions, with the boronic acid uniquely acting as both a Lewis acid and a hydrogen-bond donor to facilitate both the reduction and the subsequent reductive amination step. This metal-free approach is compatible with a wide array of substrates.

The versatility of this one-pot protocol is demonstrated by its applicability to various substituted quinolines and different aldehydes, consistently affording the desired N-alkylated products in high yields.

Table 1: Examples of Boronic Acid-Catalyzed N-Alkylation of Quinolines

| Quinoline Substrate | Aldehyde/Ketone | Catalyst | Yield (%) |

| Quinoline | Benzaldehyde | 3,5-(CF₃)₂C₆H₃B(OH)₂ | 93 |

| 6-Methylquinoline | Benzaldehyde | 3,5-(CF₃)₂C₆H₃B(OH)₂ | 89 |

| 6-Methoxyquinoline | Benzaldehyde | 3,5-(CF₃)₂C₆H₃B(OH)₂ | 85 |

| Quinoline | Cyclohexanone | 3,5-(CF₃)₂C₆H₃B(OH)₂ | 81 |

| Quinoline | Propanal | 3,5-(CF₃)₂C₆H₃B(OH)₂ | 91 |

This table is representative of the scope of the reaction as described in the literature.

Sequential Michael Addition and S_NAr Cyclization Reactions

The tetrahydroquinoline core can be constructed through a powerful sequence involving an initial intermolecular aza-Michael addition followed by an intramolecular nucleophilic aromatic substitution (S_NAr) cyclization. This strategy builds the heterocyclic ring from acyclic precursors.

In a typical sequence, a substituted aniline (which will become the nitrogen and benzene portion of the THQ) acts as a nucleophile in a Michael reaction with an α,β-unsaturated carbonyl or nitro compound. The resulting intermediate possesses a nucleophilic nitrogen and an aromatic ring suitably positioned for cyclization. For the synthesis of N-propylated analogues, an N-propylaniline derivative would be the starting material.

The crucial ring-closing step is an intramolecular S_NAr reaction, where the amine attacks an activated position on the aromatic ring, displacing a leaving group (such as a fluoride or nitro group) to form the six-membered heterocyclic ring of the tetrahydroquinoline system. Organocatalytic methods have been developed to render the initial Michael addition asymmetric, providing a route to chiral THQs.

Metal-Mediated Heterocyclization and Intramolecular C-H Insertion

Metal catalysts offer powerful pathways for the synthesis of tetrahydroquinolines via heterocyclization reactions. One advanced approach involves an intramolecular C-H insertion or amination, where a C-H bond is functionalized to form the crucial C-N bond that closes the ring.

For instance, iron-catalyzed C-H insertion has been demonstrated as a viable method. In this process, an aryl azide (B81097) precursor is treated with an iron(III) complex, which is believed to generate a reactive iron-nitrene intermediate. This intermediate then undergoes an intramolecular reaction, abstracting a hydrogen atom from a γ-position on an alkyl side chain. The resulting benzylic radical subsequently cyclizes onto the nitrogen to furnish the 1,2,3,4-tetrahydroquinoline ring system in good yields.

Another distinct metal-mediated strategy involves the thermal annulation of N-(2-alkenylphenyl)amino-substituted Fischer carbenes, typically using chromium complexes. This reaction proceeds via a complex cascade to form the THQ skeleton, although yields can be variable depending on the substitution pattern and reaction conditions.

Hydroaminoalkylation and Buchwald-Hartwig Amination Cascades

A modular and highly effective two-step sequence for accessing 1,2,3,4-tetrahydroquinolines combines a regioselective hydroaminoalkylation with a subsequent intramolecular Buchwald-Hartwig amination. This strategy is particularly useful for creating substituted THQs from readily available starting materials.

The first step involves the titanium-catalyzed intermolecular hydroaminoalkylation of an ortho-chlorostyrene with an N-alkylaniline (such as N-propylaniline). This reaction forges a new C-C bond and sets up the precursor for the subsequent cyclization.

The second step is the intramolecular Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. In this key ring-closing reaction, the secondary amine formed in the first step displaces the chlorine atom on the aromatic ring, forming the tetrahydroquinoline heterocycle. This powerful cascade provides a direct and flexible route to the target scaffold.

Enantioselective and Diastereoselective Synthesis of 1,2,3,4-Tetrahydroquinoline Scaffolds

The biological activity of tetrahydroquinoline derivatives is often dependent on their stereochemistry. Consequently, the development of enantioselective and diastereoselective methods for their synthesis is of paramount importance. These methods allow for the precise control of stereocenters, providing access to specific, optically active isomers.

Chiral Catalyst Design for Asymmetric Tetrahydroquinoline Synthesis

The cornerstone of asymmetric synthesis of tetrahydroquinolines is the design and application of chiral catalysts. These catalysts, which can be either small organic molecules or metal complexes with chiral ligands, create a chiral environment that directs the formation of one enantiomer over the other.

Metal-Based Catalysis: Asymmetric hydrogenation of quinolines or their derivatives is one of the most direct methods to produce chiral THQs. This transformation is often achieved using transition metal catalysts (e.g., iridium, ruthenium, rhodium, manganese) coordinated to chiral phosphine-containing ligands. For example, iridium complexes paired with chiral ligands like MeO-BIPHEP have been successfully used for the asymmetric hydrogenation of 2-substituted quinolines with high enantioselectivity. Similarly, chiral diamine ligands have been employed in ruthenium and rhodium complexes for transfer hydrogenation reactions.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful metal-free alternative for synthesizing chiral THQs. Chiral Brønsted acids, such as chiral phosphoric acids, can activate quinolines towards reduction by a Hantzsch ester, enabling highly enantioselective transfer hydrogenation. Bifunctional organocatalysts, like chiral thioureas, have been employed to catalyze tandem reactions, such as Michael/aza-Henry cascades, to construct polysubstituted THQs with excellent diastereo- and enantioselectivity. These catalysts operate through non-covalent interactions, such as hydrogen bonding, to control the stereochemical outcome.

Table 2: Selected Chiral Catalyst Systems for Asymmetric THQ Synthesis

| Reaction Type | Catalyst System | Substrate Type | Yield (%) | ee (%) | dr |

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / MeO-BIPHEP / I₂ | 2-Alkylquinolines | >95 | up to 92 | N/A |

| Asymmetric Hydrogenation | Chiral Pincer Manganese Complex | 2-Alkylquinolines | >99 | up to 97 | N/A |

| Asymmetric Transfer Hydrogenation | Chiral Phosphoric Acid / Hantzsch Ester | Quinolines | up to 99 | up to 96 | N/A |

| Michael/Aza-Henry Tandem | Chiral Bifunctional Thiourea | α,β-Unsaturated Ketones / Imines | up to 98 | >99 | up to 20:1 |

| [4+2] Cycloaddition | Pd₂(dba)₃ / Chiral Ligand (YuePhos) | Vinyl Benzoxazinanone / Succinimides | up to 69 | up to 96 | >20:1 |

This table summarizes representative findings from various studies to illustrate the effectiveness of different catalytic approaches.

Biocatalytic Routes to Optically Active Tetrahydroisoquinoline Analogues

While the primary focus is on tetrahydroquinolines, the principles of stereoselective synthesis can be illustrated by examining biocatalytic routes to the closely related tetrahydroisoquinoline (THIQ) scaffold. Biocatalysis utilizes enzymes to perform chemical transformations with exceptional stereo- and regioselectivity under mild, environmentally benign conditions.

A key enzyme in the synthesis of THIQs is norcoclaurine synthase (NCS). NCS catalyzes a Pictet-Spengler reaction between dopamine and an aldehyde to form the THIQ core. The enzyme exhibits remarkable promiscuity, accepting a wide array of aldehyde substrates beyond its natural partner, 4-hydroxyphenylacetaldehyde. This allows for the synthesis of a diverse library of C1-substituted (S)-tetrahydroisoquinolines with high enantiomeric purity.

Furthermore, powerful chemoenzymatic and multi-enzyme cascades have been designed to produce complex, optically active THIQs. These one-pot processes can involve several enzymatic steps, such as carboligation and transamination, followed by an enzyme-catalyzed Pictet-Spengler reaction. By combining different enzymes or pairing biocatalytic steps with chemical ones, researchers can synthesize complex trisubstituted THIQs with precise control over multiple stereocenters, highlighting the potential of biocatalysis for constructing chiral N-heterocyclic analogues.

Emerging Synthetic Approaches for Tetrahydroquinolines

The development of novel and efficient synthetic methodologies for the construction of the 1,2,3,4-tetrahydroquinoline scaffold is a dynamic area of chemical research. Driven by the significant biological activities associated with this heterocyclic motif, chemists are continuously exploring innovative strategies that offer advantages in terms of efficiency, atom economy, and environmental impact. This section highlights two prominent emerging approaches: one-pot and multi-component reaction designs, and the application of microwave-assisted cyclization techniques.

One-Pot and Multi-Component Reaction Design

One-pot and multi-component reactions (MCRs) have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. These approaches are characterized by their high efficiency, as they eliminate the need for isolation and purification of intermediates, thereby saving time, reagents, and solvents.

A notable one-pot method for the synthesis of 1,2,3,4-tetrahydroquinoline-3-carboxylic acids relies on the tert-amino effect. This strategy involves the reaction of ortho-dialkylaminoaldehydes with Meldrum's acid in the presence of chlorotrimethylsilane (Me3SiCl) in dimethylformamide (DMF). The reaction proceeds through the formation of intermediate spiro compounds, which then undergo hydrolysis and decarboxylation to yield the desired tetrahydroquinoline derivatives. This one-pot, two-step procedure provides a high-yield route to these valuable compounds without the need to isolate the intermediate products.

The imino-Diels-Alder reaction represents another powerful one-pot strategy for synthesizing 1,2,3,4-tetrahydroquinolines. In this approach, an azadiene is generated in situ and subsequently undergoes a [4+2] cycloaddition with an alkene. A facile one-pot procedure has been developed starting from N-methylaniline and formaldehyde in the presence of a Lewis acid, which works effectively with a variety of unactivated mono- and disubstituted alkenes, cyclic alkenes, and styrenes. This method offers a significant advantage by avoiding the pre-formation and isolation of hemiaminals, which is often required in traditional two-step syntheses.

Multi-component reactions, which involve the simultaneous reaction of three or more starting materials, are particularly attractive for generating molecular diversity. The Mannich reaction, a classic example of an MCR, has been adapted for the synthesis of tetrahydroquinoline derivatives. In a one-pot, three-component condensation, an aldehyde, an amine, and a compound containing an acidic proton react to form N-Mannich bases of tetrahydroquinoline. For instance, formaldehyde, various amines, and tetrahydroquinoline can be refluxed in ethanol with a catalytic amount of hydrochloric acid to produce a range of N-substituted tetrahydroquinolines.

The Povarov reaction is another significant MCR for the synthesis of tetrahydroquinolines. A sequential three-component Povarov reaction between aromatic amines, glyoxal derivatives, and α,β-unsaturated dimethylhydrazones has been developed under mechanochemical conditions using a ball mill. This solvent-free approach offers an environmentally friendly alternative to traditional solution-phase synthesis.

Table 1: Examples of One-Pot and Multi-Component Reactions for Tetrahydroquinoline Synthesis

| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| tert-Amino Effect | ortho-Dialkylaminoaldehydes, Meldrum's acid | Me3SiCl, DMF, 60-100°C | 1,2,3,4-Tetrahydroquinoline-3-carboxylic acids | |

| Imino-Diels-Alder | N-methylaniline, Formaldehyde, Alkene | Lewis Acid, Acetonitrile, 0°C to rt | Substituted 1,2,3,4-Tetrahydroquinolines | |

| Mannich Reaction | Tetrahydroquinoline, Formaldehyde, Amine | HCl (catalytic), Ethanol, 80°C | Tetrahydroquinoline-derived N-Mannich bases | |

| Povarov Reaction | Aromatic amines, Glyoxal derivatives, α,β-Unsaturated dimethylhydrazones | p-TsOH, Ball milling | 2,4,4-Trisubstituted 1,2,3,4-Tetrahydroquinolines |

Microwave-Assisted Cyclization in Heterocycle Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. The use of microwave irradiation is particularly beneficial for the synthesis of heterocyclic compounds, including tetrahydroquinolines, where it can significantly reduce reaction times.

The key advantage of microwave heating lies in its ability to directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature. This can promote reactions that are sluggish or require harsh conditions under conventional heating.

A prime example of the application of microwave technology in this area is the acid-catalyzed Pictet-Spengler condensation. This reaction is a cornerstone for the synthesis of tetrahydroisoquinolines and can be effectively promoted by microwave irradiation. The synergy of solution-phase preparation of scaffolds with solid-phase combinatorial synthesis, where both the loading on a resin and the key cyclization step are microwave-assisted, has been shown to be an efficient route to libraries of chiral, highly functionalized tetrahydroisoquinolines.

Furthermore, microwave irradiation has been successfully employed in the one-pot multicomponent synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. This method involves the reaction of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone in the presence of glacial acetic acid under microwave conditions. This approach offers several advantages, including being metal-free, having shorter reaction times, higher product yields, and easier purification without the need for column chromatography.

The application of microwave assistance extends to various other cyclization strategies for heterocycle synthesis. For instance, the synthesis of quinazolines has been achieved through microwave-assisted cyclization of o-fluorobenzonitriles with S-alkyl isothiouronium salts on basic alumina, leading to considerably improved product yields.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Heterocycles

| Reaction | Conventional Method | Microwave-Assisted Method | Advantages of Microwave | Ref |

|---|---|---|---|---|

| Synthesis of Tetrahydro pyrimidinedione | Approx. 2 hrs of reflux | 12 min at 225W | Reduced reaction time, higher efficiency | |

| Synthesis of 1,4 Dihydropyridine | 3 hrs of reflux | 15 min at 225W | Faster reaction, improved yield | |

| Pictet-Spengler Condensation | Conventional heating | Microwave irradiation | Efficient promotion of reaction | |

| Multicomponent synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | Conventional heating in acetic acid | Microwave irradiation in glacial acetic acid | Shorter reaction time, higher yield, easier purification |

Advanced Mechanistic Investigations in 1,2,3,4 Tetrahydro 1 Propylquinoline Chemistry

Reaction Mechanism Elucidation via Experimental and Computational Approaches

Modern mechanistic studies leverage a synergistic combination of experimental techniques and computational modeling to provide a detailed picture of reaction pathways. This dual approach has been instrumental in understanding the formation of the tetrahydroquinoline ring system.

The synthesis of tetrahydroquinolines often proceeds through multi-step sequences where the isolation and characterization of intermediates are crucial for mechanistic clarity. Domino reactions, which form multiple bonds in a single operation without isolating intermediates, are a prime example. nih.gov

One common strategy involves the catalytic reduction of a nitro group on an aromatic ring, which then triggers an intramolecular cyclization. mdpi.com For instance, in the conversion of 2-nitroarylketones to tetrahydroquinolines, a key intermediate is the cyclic imine, formed after the initial reduction of the nitro group to an amine and subsequent condensation with the ketone. mdpi.com This penultimate imine is then further reduced to yield the final saturated heterocyclic product. mdpi.com

Computational methods, particularly Density Functional Theory (DFT) calculations, have become indispensable for mapping reaction energy profiles and identifying transient species like transition states that cannot be observed experimentally. For the related synthesis of tetrahydroquinoxalines via iridium-catalyzed hydrogenation, DFT calculations have been used to model the entire catalytic cycle. rsc.orgnih.gov These studies propose specific transition states for the hydrogen transfer steps, elucidating how the catalyst, substrate, and solvent interact to determine the reaction's stereochemical outcome. rsc.orgnih.gov In some proposed mechanisms for the formation of fused tetracyclic quinolines, intermediates such as Schiff bases, carbodiimides, and carbene-type species have been suggested based on the reaction sequence and isolated side products. nih.gov For example, the isolation of an imide intermediate confirmed that its formation occurs before the final intramolecular cyclization step in a reaction between 2-aminoacetophenones and phthalic anhydrides. nih.gov

Role of Catalysis in Directing 1,2,3,4-Tetrahydroquinoline (B108954) Transformations

Catalysis is central to the modern synthesis of tetrahydroquinolines, offering pathways that are more efficient and selective than classical methods. A wide array of catalysts, from transition metals to Lewis acids and organocatalysts, have been developed to control various aspects of THQ formation and functionalization.

Transition metals are widely employed in THQ synthesis due to their versatile reactivity, particularly in hydrogenation, cyclization, and cross-coupling reactions.

Palladium (Pd): Palladium-on-carbon (Pd/C) is a classic catalyst for hydrogenation reactions. In domino sequences, it efficiently reduces nitro groups to initiate intramolecular cyclization and subsequently reduces the resulting cyclic imine intermediate to form the THQ ring. nih.govmdpi.com Palladium complexes are also used in Buchwald-Hartwig amination reactions to form the key N-aryl bond in the final ring-closing step of certain synthetic routes. dntb.gov.ua

Iridium (Ir): Iridium catalysts are highly effective for both direct and transfer hydrogenation of quinolines to yield THQs. organic-chemistry.org Mechanistically, iridium complexes can activate hydrogen (or a hydrogen source like isopropanol) and deliver it to the heterocyclic substrate. In domino reactions, an iridium complex can first act as an oxidant for an alcohol to form an aldehyde, which then participates in cyclization, followed by the same iridium species acting as a reductant to form the final THQ product. nih.gov Chiral iridium complexes are particularly important in asymmetric hydrogenation. rsc.orgnih.gov

Titanium (Ti): Titanium complexes have been shown to catalyze the hydroaminoalkylation of styrenes with anilines, a key step in a two-step synthesis of THQs. dntb.gov.ua The catalyst ensures high regioselectivity for the linear amine product, which is a precursor for the subsequent intramolecular cyclization. dntb.gov.ua

Gold (Au): Gold catalysts, including nanoporous gold, exhibit dual functionality. organic-chemistry.org They can act as a π-Lewis acid to activate alkyne groups in propargylamines, facilitating an initial hydroamination or hydroarylation step. organic-chemistry.org Subsequently, the same gold catalyst can participate in the asymmetric transfer hydrogenation of the resulting intermediate to furnish chiral THQs with high enantioselectivity. organic-chemistry.org

Cobalt (Co): Inexpensive cobalt complexes have been developed for the effective transfer hydrogenation of N-heteroarenes, including quinolines, using ammonia-borane as the hydrogen source under ambient conditions. organic-chemistry.org Cobalt-molybdenum sulfide (B99878) catalysts are also used in industrial hydrodenitrogenation processes, where the transformation of THQ is a key reaction. researchgate.net

Manganese (Mn): Manganese complexes are used in "borrowing hydrogen" processes, where an alcohol is temporarily dehydrogenated to an aldehyde or ketone, which then reacts with an amine. researchgate.net The catalyst then returns the hydrogen to the resulting imine, leading to an alkylated amine. This atom-economical strategy is applied to the synthesis of THQs from o-phenylenediamines and diols. researchgate.net

Other Metals: Copper nanocatalysts have been used for oxidative α-functionalization of THIQs, a related class of compounds. acs.org Iron is used as a dissolving metal reductant to initiate domino reduction-cyclization sequences. nih.gov

The table below summarizes the roles of various transition metal catalysts in tetrahydroquinoline synthesis.

| Catalyst | Reaction Type | Mechanistic Role |

| Palladium | Hydrogenation / C-N Coupling | Reduces nitro groups and imines; facilitates intramolecular amination. mdpi.comdntb.gov.ua |

| Iridium | (Transfer) Hydrogenation | Activates H₂ or H-donor; enables asymmetric reduction. rsc.orgorganic-chemistry.org |

| Titanium | Hydroaminoalkylation | Catalyzes regioselective addition of N-H across a C=C bond. dntb.gov.ua |

| Gold | Hydroamination / Hydrogenation | Acts as a π-Lewis acid to activate alkynes and as a Lewis acid in H-transfer. organic-chemistry.org |

| Cobalt | Transfer Hydrogenation | Facilitates reduction of N-heteroarenes using a chemical hydrogen source. organic-chemistry.org |

| Manganese | Borrowing Hydrogen | Enables C-N bond formation via temporary oxidation of an alcohol. researchgate.net |

Metal-free catalytic systems provide important alternatives for THQ synthesis.

Lewis Acid Catalysis: Lewis acids activate substrates by coordinating to lone pairs of electrons. Boron-based Lewis acids like B(C₆F₅)₃ catalyze the hydrogenative reduction of quinolines by activating hydrosilanes. organic-chemistry.org The mechanism involves an initial 1,4-addition of the hydrosilane to the quinoline (B57606) to generate a 1,4-dihydroquinoline (B1252258) intermediate, which is subsequently hydrogenated. organic-chemistry.org Boronic acids can act as dual catalysts, functioning as both a Lewis acid and a hydrogen-bond donor to facilitate tandem reduction and reductive alkylation. organic-chemistry.org Metal triflates, such as gadolinium triflate, have also been identified as effective Lewis acids for promoting ring closure sequences. nih.gov

Organocatalysis: Chiral Brønsted acids, particularly chiral phosphoric acids, are powerful organocatalysts for the enantioselective synthesis of THQs. organic-chemistry.org The mechanism involves the activation of an imine intermediate through protonation or hydrogen bonding. In a relay catalysis system, a Brønsted acid can work in concert with visible light induction, where the acid catalyzes an asymmetric transfer hydrogenation of a cyclized intermediate formed photochemically. organic-chemistry.org This dual activation strategy allows for the construction of complex chiral molecules from simple precursors. organic-chemistry.org

Stereochemical Mechanisms in Asymmetric Tetrahydroquinoline Synthesis

Controlling stereochemistry is a central challenge in organic synthesis. In the context of THQs, significant effort has been dedicated to understanding the mechanisms that govern enantioselectivity and diastereoselectivity.

The reduction of substituted quinolines can be highly diastereoselective. For example, the reduction of 2-alkylquinoline-4-carboxylic acids using Raney nickel often proceeds stereoselectively to give the cis isomers as the major or exclusive products. researchgate.net This outcome is dictated by the steric approach control, where the hydrogen is delivered to the less hindered face of the imine intermediate, leading to a specific relative configuration of the substituents. mdpi.com

In asymmetric catalysis, the chiral catalyst creates a chiral environment that differentiates between the two prochiral faces of a substrate or intermediate. In the asymmetric Povarov reaction, which is a type of aza-Diels-Alder reaction to form THQs, a chiral N,N'-dioxide-scandium triflate complex is used. nih.gov This catalyst coordinates to the reactants, organizing the transition state in a way that favors the formation of one enantiomer over the other, allowing for the synthesis of THQs with a quaternary stereocenter at the C4 position with excellent diastereo- and enantioselectivities. nih.gov

Similarly, in asymmetric transfer hydrogenation catalyzed by a gold complex and a chiral Brønsted acid, the chiral phosphate (B84403) anion is believed to be crucial for stereoinduction. organic-chemistry.org It forms a chiral ion pair with the iminium intermediate generated by the gold catalyst, effectively shielding one face of the C=N bond and directing the hydride attack from the Hantzsch ester to the other face. This controlled approach in the transition state is the key to achieving high enantiomeric excess. organic-chemistry.org

Origin of Diastereoselectivity

The diastereoselectivity in the synthesis of substituted tetrahydroquinolines, including 1-propyl-1,2,3,4-tetrahydroquinoline, often arises during the creation of a second stereocenter in a molecule that already possesses one. For instance, in reactions involving a chiral substrate or a chiral auxiliary, the approach of a reagent to a prochiral center is sterically and electronically biased.

One common strategy for the diastereoselective synthesis of 2-substituted-1-propyl-1,2,3,4-tetrahydroquinolines involves the catalytic reduction of a 2-substituted quinoline followed by N-propylation, or the reduction of a 2-substituted-1-propylquinolinium salt. During the hydrogenation of the C=N bond of the quinoline ring, the facial selectivity is influenced by the existing stereocenter at the 2-position. The catalyst coordinates to the substrate in a manner that minimizes steric interactions, leading to the delivery of hydrogen from the less hindered face.

For example, in domino reactions for the synthesis of tetrahydroquinolines, the reduction of an intermediate cyclic imine can be highly diastereoselective. The stereochemical outcome is often dictated by the steric influence of a pre-existing substituent on the carbocyclic ring, which directs the incoming hydride to the opposite face of the molecule, resulting in a cis or trans relationship between the substituents. nih.gov

In the context of a [4+2] annulation reaction to form the tetrahydroquinoline core, excellent diastereoselectivities of >20:1 have been reported for certain substituted derivatives. frontiersin.org This high level of stereocontrol is attributed to a highly ordered transition state where the substituents of the reacting partners orient themselves to minimize steric clash, leading to the preferential formation of one diastereomer. While not specifically detailing the 1-propyl derivative, these findings suggest that the steric and electronic nature of the substituents play a crucial role in directing the stereochemical pathway of the cyclization.

Illustrative data from a hypothetical diastereoselective reduction of a 2-substituted-1-propylquinolinium salt is presented below, showcasing the influence of the substituent at the 2-position on the diastereomeric ratio.

| Entry | R-group at C-2 | Catalyst | Diastereomeric Ratio (cis:trans) |

| 1 | Methyl | Pd/C | 85:15 |

| 2 | Phenyl | PtO₂ | 95:5 |

| 3 | Isopropyl | Rh/C | 70:30 |

This table is for illustrative purposes and based on general principles of diastereoselective reductions.

Enantioinduction Mechanisms

Enantioinduction in the synthesis of 1,2,3,4-tetrahydro-1-propylquinoline involves the creation of a chiral molecule from a prochiral precursor through the influence of a chiral agent, such as a catalyst, reagent, or auxiliary. A key strategy is the asymmetric hydrogenation of a suitable quinoline precursor.

In one-pot cascade biomimetic reduction processes, chiral phosphoric acids have been employed as catalysts to achieve high enantioselectivities in the synthesis of tetrahydroquinolines. The proposed mechanism involves the formation of a chiral ion pair between the protonated quinoline substrate and the conjugate base of the chiral phosphoric acid. This organized transition state assembly effectively shields one face of the substrate, directing the hydride transfer from a regenerable NAD(P)H model to the other face, thus leading to the formation of one enantiomer in excess.

The general mechanism for this enantioinduction can be outlined as follows:

Activation: The quinoline substrate is activated by the chiral Brønsted acid catalyst.

Chiral Environment: A chiral environment is established around the activated substrate through non-covalent interactions (e.g., hydrogen bonding, ion pairing).

Stereoselective Hydride Transfer: A hydride source, often in the form of a Hantzsch ester or a similar NAD(P)H mimic, delivers a hydride to one of the prochiral faces of the activated substrate. The facial selectivity is dictated by the steric and electronic properties of the chiral catalyst.

Catalyst Regeneration: The catalyst is regenerated to participate in the next catalytic cycle.

The enantiomeric excess (ee) achieved in these reactions is highly dependent on the structure of the chiral catalyst, the solvent, and the reaction temperature. The table below provides hypothetical data illustrating the effect of different chiral catalysts on the enantioselective synthesis of 1-propyl-1,2,3,4-tetrahydroquinoline.

| Entry | Chiral Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (%) |

| 1 | (R)-TRIP | Toluene | 25 | 92 |

| 2 | (S)-SPINOL-PA | Dichloromethane | 0 | 88 |

| 3 | (R)-BINOL-PA | Hexane (B92381) | 25 | 95 |

This table is for illustrative purposes and based on general principles of enantioselective catalysis.

Detailed mechanistic studies, often supported by computational modeling, are crucial for understanding the subtle interactions in the transition state that lead to high enantioinduction. These investigations guide the rational design of more efficient and selective catalysts for the synthesis of enantiopure 1,2,3,4-tetrahydro-1-propylquinoline and its derivatives.

Sophisticated Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous structural determination and the study of conformational dynamics of "Quinoline, 1,2,3,4-tetrahydro-1-propyl-". Through the application of multi-nuclear NMR and advanced pulse sequences, a detailed map of the molecule's atomic connectivity and spatial arrangement can be constructed.

Multi-Nuclear NMR (¹H, ¹³C) and Advanced Pulse Sequences (DEPT, COSY, HSQC, HMBC)

The characterization of "Quinoline, 1,2,3,4-tetrahydro-1-propyl-" by ¹H and ¹³C NMR spectroscopy provides fundamental information about its molecular framework. The ¹H NMR spectrum reveals the chemical environment of each proton, while the ¹³C NMR spectrum provides insight into the carbon skeleton. tsijournals.com

¹H NMR Spectroscopy: The proton NMR spectrum of N-alkylated tetrahydroquinolines displays characteristic signals for the aromatic protons of the benzene (B151609) ring, typically in the range of δ 6.5-7.5 ppm. The protons on the saturated heterocyclic ring (at positions 2, 3, and 4) and the N-propyl group exhibit signals in the upfield region. The methylene (B1212753) protons of the propyl group adjacent to the nitrogen atom are expected to show a downfield shift compared to the other propyl protons due to the deshielding effect of the nitrogen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The aromatic carbons typically resonate between δ 110-150 ppm, while the aliphatic carbons of the tetrahydroquinoline ring and the propyl group appear at higher field strengths. The carbon of the methylene group attached to the nitrogen is characteristically shifted downfield.

To definitively assign these signals and elucidate the complete bonding network, a series of two-dimensional (2D) NMR experiments are employed:

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the carbon signals.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations within the molecule, revealing which protons are spin-coupled and thus spatially close. This is crucial for tracing the connectivity within the saturated ring and the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is invaluable for establishing the connectivity between different fragments of the molecule, for instance, confirming the attachment of the propyl group to the nitrogen atom by observing correlations between the propyl protons and the carbons of the tetrahydroquinoline ring.

Interactive Data Table: Predicted NMR Data for Quinoline (B57606), 1,2,3,4-tetrahydro-1-propyl-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 (CH₂) | 3.2 - 3.4 | 48 - 52 |

| H-3 (CH₂) | 1.8 - 2.0 | 25 - 29 |

| H-4 (CH₂) | 2.7 - 2.9 | 22 - 26 |

| H-5 (Ar-H) | 6.9 - 7.1 | 128 - 130 |

| H-6 (Ar-H) | 6.5 - 6.7 | 115 - 117 |

| H-7 (Ar-H) | 6.9 - 7.1 | 126 - 128 |

| H-8 (Ar-H) | 6.4 - 6.6 | 110 - 112 |

| N-CH₂ | 3.0 - 3.2 | 52 - 56 |

| CH₂-CH₃ | 1.5 - 1.7 | 20 - 24 |

| CH₃ | 0.8 - 1.0 | 11 - 13 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Solid-State NMR for Complex System Characterization

While solution-state NMR provides detailed information about molecules in isotropic environments, solid-state NMR (ssNMR) is a powerful technique for characterizing materials in the solid phase. For "Quinoline, 1,2,3,4-tetrahydro-1-propyl-", ssNMR could be utilized to study its crystalline form, polymorphism, and interactions within a solid matrix, such as being encapsulated in a host material or bound to a surface. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples, providing insights into the molecular structure and packing in the solid state.

Operando NMR for Real-Time Reaction Monitoring

Operando NMR spectroscopy is an emerging technique that allows for the real-time monitoring of chemical reactions as they occur. rsc.org In the context of "Quinoline, 1,2,3,4-tetrahydro-1-propyl-", operando NMR could be used to study its synthesis, for example, by monitoring the N-alkylation of 1,2,3,4-tetrahydroquinoline (B108954) with a propyl halide. This would provide valuable mechanistic information, allowing for the identification of intermediates and the determination of reaction kinetics under actual process conditions.

Advanced Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a complementary method to NMR for the characterization of "Quinoline, 1,2,3,4-tetrahydro-1-propyl-". These techniques probe the vibrational modes of the molecule, offering a unique "fingerprint" that is sensitive to its structure and functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum displays a series of absorption bands, with their positions and intensities being characteristic of specific functional groups. For "Quinoline, 1,2,3,4-tetrahydro-1-propyl-", key vibrational modes include:

C-H stretching vibrations: Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the tetrahydroquinoline ring and the propyl group appear just below 3000 cm⁻¹.

C=C stretching vibrations: The stretching of the carbon-carbon double bonds in the aromatic ring gives rise to characteristic bands in the 1450-1600 cm⁻¹ region.

C-N stretching vibrations: The stretching of the carbon-nitrogen bond of the tertiary amine is expected in the 1000-1250 cm⁻¹ range.

CH₂ bending vibrations: The scissoring and rocking motions of the methylene groups in the saturated ring and the propyl chain produce bands in the 1400-1470 cm⁻¹ region.

Interactive Data Table: Characteristic FT-IR Bands for Quinoline, 1,2,3,4-tetrahydro-1-propyl-

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 2960 | Strong | Aliphatic C-H Stretch |

| 1580 - 1610 | Medium-Strong | Aromatic C=C Stretch |

| 1450 - 1490 | Medium | Aromatic C=C Stretch |

| 1440 - 1470 | Medium | CH₂ Bending |

| 1000 - 1250 | Medium | C-N Stretch |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is often complementary to FT-IR, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa. For "Quinoline, 1,2,3,4-tetrahydro-1-propyl-", Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone of the aliphatic portions of the molecule. The analysis of Raman spectra can provide further confirmation of the molecular structure and can also be used to study intermolecular interactions and the physical state of the compound. For instance, changes in the Raman spectrum can indicate phase transitions or the formation of polymorphs. spectroscopyonline.com

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry serves as a cornerstone for determining the molecular weight and elucidating the structure of Quinoline, 1,2,3,4-tetrahydro-1-propyl- through fragmentation analysis. Different ionization techniques offer complementary information.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing molecules that can be protonated or deprotonated in solution. uliege.be For N-alkylated tetrahydroquinolines, ESI-MS is typically performed in positive ion mode, where the nitrogen atom is readily protonated to form the [M+H]⁺ ion. nih.gov Collision-induced dissociation (CID) of this precursor ion provides insight into the molecular structure.

A primary fragmentation pathway for N-substituted tetrahydroquinolines involves the cleavage of the C-N bond, leading to the loss of the N-alkyl group. nih.gov For Quinoline, 1,2,3,4-tetrahydro-1-propyl-, this would involve the loss of the propyl group. The resulting fragmentation patterns are critical for structural confirmation. While specific ESI-MS data for 1-propyl-tetrahydroquinoline is not extensively detailed in the reviewed literature, the fragmentation behavior can be predicted based on studies of analogous N-benzyltetrahydroquinolines. nih.gov These studies propose that cleavage of the bond between the nitrogen and the alkyl substituent is a dominant fragmentation route.

Interactive Table 1: Predicted ESI-MS Fragmentation Data for Quinoline, 1,2,3,4-tetrahydro-1-propyl-

| Ion Description | Proposed Structure / Formula | Predicted m/z |

|---|---|---|

| Protonated Molecular Ion | [C₁₂H₁₇N + H]⁺ | 176.1 |

| Fragment after propyl loss | [C₉H₁₀N]⁺ | 132.1 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a robust method for the analysis of volatile compounds like N-substituted tetrahydroquinolines. scirp.org In GC-MS, electron ionization (EI) is commonly used, which imparts higher energy and results in more extensive fragmentation compared to ESI. benthamopen.com

The mass spectrum of the parent compound, 1,2,3,4-tetrahydroquinoline, shows a prominent molecular ion peak and characteristic fragment ions. nih.govnist.gov For Quinoline, 1,2,3,4-tetrahydro-1-propyl-, the molecular ion peak would be expected at m/z 175. The primary fragmentation in EI-MS for N-alkyl amines often involves alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. A key fragmentation pathway would be the loss of an ethyl radical (C₂H₅•) from the propyl group, leading to a stable iminium ion. This is a characteristic fragmentation for N-propyl substituted amines. nih.gov Another significant fragmentation would be the loss of the entire propyl group via cleavage of the N-C bond.

Interactive Table 2: Predicted Key GC-MS Fragments for Quinoline, 1,2,3,4-tetrahydro-1-propyl-

| Ion Description | Fragmentation Pathway | Predicted m/z |

|---|---|---|

| Molecular Ion | [C₁₂H₁₇N]⁺• | 175 |

| Alpha-cleavage fragment | Loss of C₂H₅• from propyl group | 146 |

| Fragment after propyl loss | Loss of C₃H₇• | 132 |

X-ray Crystallography for Definitive Structural Determination

For example, the crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline (B5575566) has been determined, revealing that the heterocyclic ring adopts a half-chair conformation. nih.govresearchgate.net Similarly, X-ray studies of other tetrahydroisoquinoline alkaloids have confirmed their molecular structures and stereochemistry. mdpi.com Such analyses are crucial for understanding the molecule's conformation and intermolecular interactions in the solid state. Obtaining single crystals of sufficient quality is a prerequisite for a successful X-ray diffraction analysis. mdpi.com

High-Performance Chromatographic Methods for Purity, Separation, and Enantiomeric Analysis

Chromatographic techniques are indispensable for assessing the purity of Quinoline, 1,2,3,4-tetrahydro-1-propyl-, separating it from reaction mixtures, and resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. Reverse-phase HPLC is commonly used for separating tetrahydroquinoline derivatives. sielc.commdpi.com

For the enantiomeric separation of chiral N-alkylated tetrahydroquinolines, Chiral HPLC is the method of choice. The compound possesses a chiral center if substitution on the quinoline ring creates one, or if the nitrogen atom's inversion is restricted, though for simple N-propyl substitution this is unlikely to create stable atropisomers. However, if the core tetrahydroquinoline structure is substituted, it will be chiral. Chiral Stationary Phases (CSPs) are used to differentiate between enantiomers. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak AD, Chiralcel OD), are highly effective for resolving racemic mixtures of such heterocyclic compounds. nih.govnih.gov The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol (B130326) or methanol, is critical for achieving optimal separation. nih.govmdpi.com

Interactive Table 3: Typical Chiral HPLC Conditions for Tetrahydroquinoline Derivatives

| Parameter | Description |

|---|---|

| Column Type | Polysaccharide-based CSP (e.g., Chiralpak AD-H, Chiralcel OD-H) nih.govmdpi.com |

| Mobile Phase | Normal Phase: n-Hexane / Isopropanol mixtures, often with a basic additive like diethylamine (B46881) (DEA) nih.gov |

| Detection | UV-Vis Detector |

| Principle | Differential interaction of enantiomers with the chiral stationary phase, leading to different retention times. sigmaaldrich.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is well-suited for purity assessment of Quinoline, 1,2,3,4-tetrahydro-1-propyl- and for monitoring reaction progress during its synthesis. scirp.org Analysis is typically performed on a non-polar or semi-polar capillary column. The retention time of the compound is a characteristic feature under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate).

For enantiomeric analysis, chiral GC columns can be employed. However, for some higher boiling point substituted tetrahydroquinolines, chiral LC methods are often preferred due to the thermal stability limitations of chiral GC stationary phases. scirp.org When using an achiral GC column for enantiomeric analysis, a pre-column derivatization step with a chiral reagent is necessary to form diastereomers that can then be separated. scirp.org

Computational and Theoretical Chemistry in 1,2,3,4 Tetrahydro 1 Propylquinoline Research

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it a powerful tool for studying molecules like 1,2,3,4-tetrahydro-1-propylquinoline.

DFT is frequently employed to optimize the ground state geometry of tetrahydroquinoline derivatives, ensuring a true minimum on the potential energy surface. mdpi.com Once the optimized structure is obtained, a variety of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and behavior. A study on 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) utilized the B3LYP/6-311+G(**) basis set to perform a full structure optimization and interpret vibrational spectra. nih.gov

Key ground state properties calculated using DFT include:

Total Energy: The total electronic energy of the optimized molecular structure. mdpi.com

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's electronic stability. mdpi.com

Ionization Potential (IP) and Electron Affinity (EA): These can be approximated from the HOMO and LUMO energies and relate to the ease of removing or adding an electron, respectively. mdpi.com

DFT is also instrumental in studying reaction energetics. A detailed computational and experimental study on the nitration of 1,2,3,4-tetrahydroquinoline (B108954) (THQ) and its N-protected derivatives used DFT (B3LYP/6-31++G**) to analyze the reaction pathways. researchgate.net The calculations focused on the stability of the σ-complex intermediates formed during the electrophilic aromatic substitution. By comparing the energies of the intermediates for nitration at different positions (C-5, C-6, C-7, C-8), researchers could predict the reaction's regioselectivity. The results showed that for N-protected THQ, the σ-complex leading to the 6-nitro product was the most stable, which aligned with experimental observations of high regioselectivity for this isomer. researchgate.net

| Property | Description | Typical Calculated Value (Example) |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule. | -2153.46 Hartree (for a tetrahydroisoquinoline derivative) mdpi.com |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -5.64 eV (for a tetrahydroisoquinoline derivative) mdpi.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.78 eV (for a tetrahydroisoquinoline derivative) mdpi.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO, indicating chemical reactivity. | 3.86 eV (for a tetrahydroisoquinoline derivative) mdpi.com |

| Ionization Potential (IP) | The energy required to remove an electron. | 5.64 eV (for a tetrahydroisoquinoline derivative) mdpi.com |

| Electron Affinity (EA) | The energy released when an electron is added. | 1.78 eV (for a tetrahydroisoquinoline derivative) mdpi.com |

While DFT is prevalent, other quantum mechanical methods also play a role.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), are derived directly from theoretical principles without the inclusion of experimental data. They can provide very high accuracy, particularly for electronic properties, but are computationally more demanding than DFT. They are valuable for benchmarking results and for systems where DFT may not be sufficiently accurate.

Semi-Empirical Methods: These methods use a simpler formulation of the Schrödinger equation and incorporate parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are much faster. This speed allows them to be used for preliminary conformational searches on larger molecules or for systems where a qualitative understanding of the electronic structure is sufficient.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how a molecule's conformation evolves and how it interacts with its environment. fraunhofer.de

For a flexible molecule like 1,2,3,4-tetrahydro-1-propylquinoline, which has a non-planar saturated ring and a rotatable propyl group, MD simulations are ideal for exploring its conformational landscape. The simulation can map the various low-energy conformations the molecule can adopt, the energy barriers between them, and the probability of occupying each state at a given temperature.

Computational Reaction Pathway Mapping and Transition State Analysis